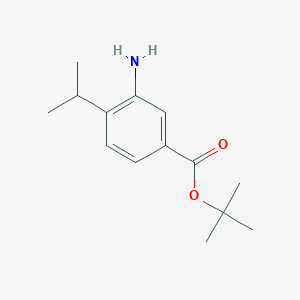

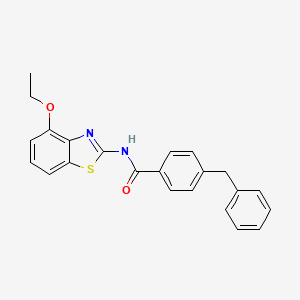

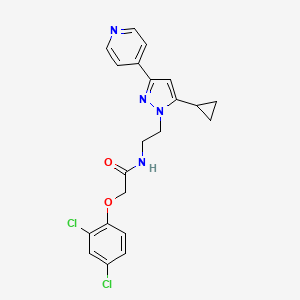

N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide is a chemical compound that has been synthesized for various studies . It is a derivative of nicotinamide, which is the methylated amide of Nicotinamide (niacinamide, vitamin B3) . This compound is an endogenic substance that is produced in the liver when Nicotinamide is metabolized .

Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Scientific Research Applications

Metabolic Regulation and Cancer

Nicotinamide N-methyltransferase (NNMT) plays a critical role in the metabolic regulation within cells. It is overexpressed in various human cancers, influencing tumorigenesis through its impact on the methylation potential of cancer cells. NNMT consumes methyl units from S-adenosyl methionine, leading to a stable metabolic product, 1-methylnicotinamide, which in turn results in an altered epigenetic state characterized by hypomethylated histones and other proteins, alongside heightened expression of pro-tumorigenic genes. This suggests a direct link between NNMT activity and changes in the methylation landscape of cancer cells, highlighting its importance in cancer biology (Ulanovskaya, Zuhl, & Cravatt, 2013).

Corrosion Inhibition

Nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and N-((methyl(phenyl)amino)methylene)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These compounds suppress both anodic and cathodic processes, acting as mixed-type corrosion inhibitors. Their adsorption follows the Langmuir isotherm model, indicating a significant potential for applications in corrosion protection technologies (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Nutrient Metabolism Regulation

NNMT regulates hepatic nutrient metabolism through the stabilization of Sirt1 protein, highlighting a novel regulatory pathway for vitamin B3 that impacts glucose and cholesterol metabolism. This underscores the enzyme's potential as a target for metabolic disease therapy, demonstrating the broad implications of nicotinamide derivatives in managing metabolic disorders (Hong et al., 2015).

Anticancer Agents

Compounds derived from nicotinamide, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, have shown significant anticancer activity by inhibiting tubulin polymerization. These findings provide a foundation for the development of new anticancer therapies based on the modification of nicotinamide structures, presenting a promising approach for targeting cancer cell growth and proliferation (Kamal et al., 2014).

DNA Damage Repair

Nicotinamide stimulates the repair of DNA damage in human lymphocytes, indicating its protective role against cellular damage induced by UV irradiation and certain chemicals. This property of nicotinamide underscores its potential in enhancing cellular repair mechanisms, which is crucial for maintaining genomic stability and preventing the onset of various diseases related to DNA damage (Berger & Sikorski, 1980).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit significant biological activities against various infectious diseases .

Mode of Action

It’s worth noting that thiazole derivatives are known to interact with biological systems in a variety of ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

It’s worth noting that compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Result of Action

It’s worth noting that thiazole and triazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities .

Action Environment

It’s worth noting that the compound should be handled with care to avoid release to the environment .

Properties

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-8-5-9-18-10-14)22-17(20-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQTUSYVEHZERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)